

JNJ-42314415: A Technical Overview of a Novel PDE10A Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|--------------|-----------|
| Compound Name: | JNJ-42314415 | |
| Cat. No.: | B12398950 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of **JNJ-42314415**, a centrally active phosphodiesterase 10A (PDE10A) inhibitor. The document synthesizes available preclinical data, details its mechanism of action, and discusses its position within the broader context of PDE10A inhibitors developed for psychiatric disorders.

Introduction

JNJ-42314415, with the chemical name 3-[6-(2-methoxyethyl)pyridin-3-yl]-2-methyl-8-morpholin-4-ylimidazo[1,2-a]pyrazine, was identified as a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).[1][2] PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum, where it plays a crucial role in modulating cyclic nucleotide signaling.[3] By inhibiting PDE10A, JNJ-42314415 was investigated for its potential as a novel antipsychotic agent with an improved side-effect profile compared to traditional dopamine D2 receptor blockers.[1][3]

Discovery and Preclinical Pharmacology

JNJ-42314415 emerged from discovery efforts at Janssen Research & Development aimed at identifying novel treatments for schizophrenia.[1] Preclinical evaluation revealed its potential as a centrally active PDE10A inhibitor.[2][4][5]

In Vitro Potency and Selectivity



JNJ-42314415 demonstrated notable potency for PDE10A in in vitro assays. Despite being characterized as having relatively low activity in vitro compared to some other PDE10A inhibitors, it proved to be a potent and specific inhibitor in vivo.[3] Key quantitative data from in vitro studies are summarized in the table below.

| Parameter | Enzyme Source | Value | Reference |
|-------------|-----------------------------|-----------|-----------|
| Ki | Human recombinant PDE10A | 35 nM | [2][4][6] |
| Ki | Rat recombinant PDE10A | 64 nM | [2][4] |
| Selectivity | Over other 10 PDE families | >100-fold | [2] |

In Vivo Characterization

In vivo studies in rodent models were crucial in characterizing the pharmacological profile of **JNJ-42314415**. These studies compared its effects to those of traditional D2 receptor antagonists and other PDE10A inhibitors.

Key findings from in vivo studies include:

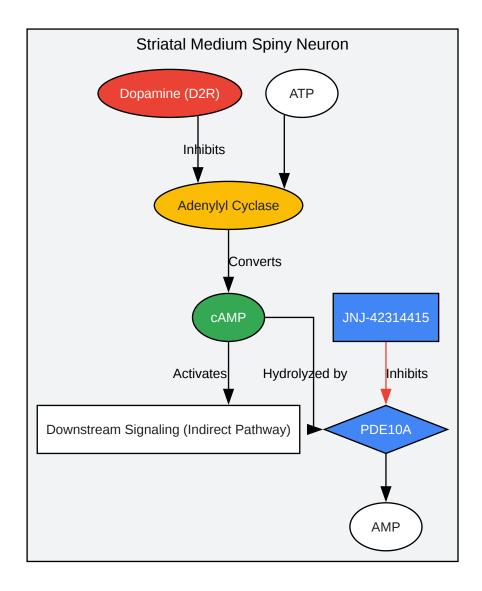
- Antagonism of stimulant-induced behavior: Similar to D2 receptor blockers, JNJ-42314415
 was effective in antagonizing behaviors induced by stimulants.[1]
- Inhibition of conditioned avoidance behavior: The compound demonstrated efficacy in inhibiting conditioned avoidance responses, a classic preclinical model for antipsychotic activity.[1][3] These effects were observed at doses that corresponded to significant striatal PDE10A occupancy.[1]
- Differential effects on dopamine- and non-dopamine-mediated behaviors: Compared to D2 receptor blockers, JNJ-42314415 was more efficient at blocking behaviors induced by non-dopaminergic stimulants like phencyclidine and scopolamine, and less efficient against behaviors induced by dopaminergic stimulants such as apomorphine and d-amphetamine.[1]
 [3]



- Reduced catalepsy: JNJ-42314415 induced less pronounced catalepsy, a common side effect associated with D2 receptor antagonists, suggesting a potentially improved motor sideeffect profile.[1][3][7]
- Hypothermia: At a high dose of 24.7 mg/kg, JNJ-42314415 was observed to induce hypothermia.[4]

Mechanism of Action

The proposed antipsychotic mechanism of **JNJ-42314415** and other PDE10A inhibitors centers on their ability to modulate the activity of the direct and indirect pathways of the basal ganglia.



Click to download full resolution via product page



Mechanism of Action of JNJ-42314415 in the Indirect Pathway.

In the indirect pathway, dopamine binding to D2 receptors inhibits adenylyl cyclase, reducing the production of cyclic AMP (cAMP). PDE10A further reduces cAMP levels by hydrolyzing it to AMP. By inhibiting PDE10A, **JNJ-42314415** leads to an accumulation of cAMP, thereby increasing the activity of the indirect pathway. This is thought to contribute to its antipsychotic effects. A similar mechanism, involving both cAMP and cGMP, is proposed for the direct pathway, where PDE10A inhibition potentiates D1 receptor-mediated signaling.[3] This dual action of reducing D2 receptor-mediated neurotransmission while potentiating D1 receptor-mediated neurotransmission was hypothesized to lead to antipsychotic activity with a better side-effect profile.[1]

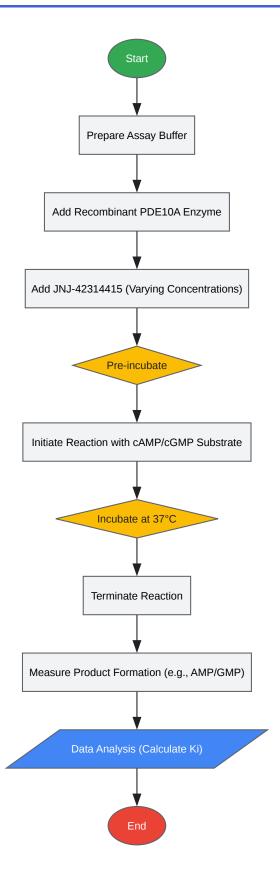
Experimental Protocols

Detailed experimental protocols for the characterization of **JNJ-42314415** are described in the primary literature, notably by Megens et al. (2014).[1] Below are generalized descriptions of the key experimental methodologies.

PDE10A Inhibition Assay (In Vitro)

The potency of **JNJ-42314415** against PDE10A was likely determined using a standard enzyme inhibition assay. A generalized workflow for such an assay is as follows:





Click to download full resolution via product page

Generalized Workflow for a PDE10A Enzyme Inhibition Assay.



This type of assay typically involves incubating the recombinant PDE10A enzyme with varying concentrations of the inhibitor (**JNJ-42314415**) before adding the substrate (cAMP or cGMP). The amount of product (AMP or GMP) formed is then quantified, often using methods like scintillation proximity assay or fluorescence polarization. The concentration of the inhibitor that produces 50% inhibition (IC50) is determined and can be converted to an inhibition constant (Ki).

Conditioned Avoidance Response (CAR) Assay (In Vivo)

The CAR test is a widely used behavioral paradigm to predict the antipsychotic potential of a compound. A typical protocol involves:

- Acquisition Phase: An animal (commonly a rat) is trained to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a conditioned stimulus (e.g., a light or tone) that precedes it. The animal learns to move to a different compartment of the testing chamber to avoid the shock.
- Testing Phase: Once the avoidance response is learned, the animal is treated with the test compound (JNJ-42314415) or a vehicle control.
- Data Collection: The number of successful avoidances is recorded. A reduction in avoidance responses without significant motor impairment is indicative of antipsychotic-like activity.

Development and Clinical Context

While **JNJ-42314415** showed a promising preclinical profile, its progression into clinical trials is not documented in publicly available information. The broader development of PDE10A inhibitors for schizophrenia has faced significant challenges. Several other PDE10A inhibitors from different pharmaceutical companies have been evaluated in clinical trials for schizophrenia but ultimately failed to demonstrate sufficient efficacy.[3] For instance, a phase 2a proof-of-concept trial of another PDE10A inhibitor, MP-10, was ineffective in treating acute exacerbations of schizophrenia.[8] Similarly, PF-02545920 did not show a significant difference from placebo in a phase 2 study for schizophrenia.

The reasons for these clinical failures are not fully understood but may be related to the complex neurobiology of schizophrenia and the specific role of PDE10A in human pathophysiology. It is possible that the preclinical models, while valuable, do not fully



recapitulate the complexities of the disease in humans. The clinical outcomes of other PDE10A inhibitors have likely influenced the development trajectory of compounds like **JNJ-42314415**.

Conclusion

JNJ-42314415 is a potent and selective PDE10A inhibitor that demonstrated a promising preclinical profile as a potential antipsychotic agent with an improved side-effect profile over traditional D2 receptor antagonists. Its mechanism of action, centered on the modulation of striatal medium spiny neuron activity, represents a novel approach to treating psychosis. However, the lack of available clinical trial data for **JNJ-42314415**, coupled with the clinical trial failures of other drugs in its class, highlights the challenges of translating preclinical findings in this area into effective therapies for schizophrenia. Further research is needed to fully understand the therapeutic potential of PDE10A inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pharmacology of JNJ-42314415, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JNJ-42314415 [CAS:1334165-90-0 Probechem Biochemicals [probechem.com]
- 3. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JNJ-42314415 Datasheet DC Chemicals [dcchemicals.com]
- 7. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 8. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [JNJ-42314415: A Technical Overview of a Novel PDE10A Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12398950#jnj-42314415-discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com